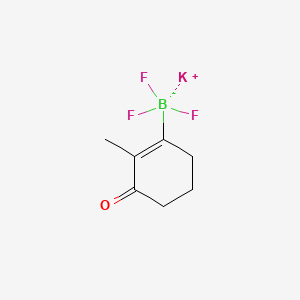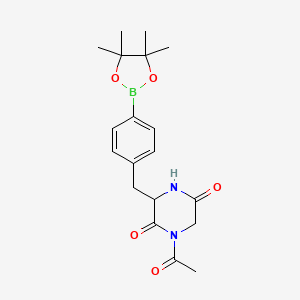
Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate is a complex organic compound with the molecular formula C47H85B2F6N2 and a molecular weight of 813.8 g/mol. This compound is primarily used in research applications due to its unique chemical properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate typically involves the reaction of 9,9-Dimethylfluorene-2,7-dibromide with Tetrabutylammonium bromide in the presence of a strong base such as sodium hydride (NaH). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, improving reaction efficiency and yield.
Biology: In biological research, Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate is used in proteomics to study protein interactions and functions. Its ability to stabilize proteins makes it valuable in structural biology studies.
Medicine: While not directly used in medical applications, this compound is used in the development of new drugs and therapeutic agents. Its unique properties can aid in the design of novel pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism by which Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate exerts its effects depends on its specific application. In phase transfer catalysis, it acts by transferring reactants between aqueous and organic phases, enhancing reaction rates. In proteomics, it stabilizes protein structures, allowing for detailed analysis.
Molecular Targets and Pathways:
Phase Transfer Catalysis: Targets the interface between aqueous and organic phases.
Proteomics: Targets protein-protein interactions and stabilizes protein structures.
Comparación Con Compuestos Similares
Tetrabutylammonium Hexafluorophosphate
Tetrabutylammonium Tetrafluoroborate
Tetrabutylammonium Perchlorate
Uniqueness: Tetrabutylammonium (9,9-Dimethylfluorene-2,7)bistrifluoroborate is unique due to its specific structural features, such as the presence of the 9,9-Dimethylfluorene moiety, which imparts distinct chemical and physical properties compared to other tetrabutylammonium salts.
Propiedades
IUPAC Name |
(9,9-dimethyl-6-trifluoroboranuidylfluoren-3-yl)-trifluoroboranuide;tetrabutylazanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.C15H12B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-15(2)13-5-3-9(16(18,19)20)7-11(13)12-8-10(17(21,22)23)4-6-14(12)15/h2*5-16H2,1-4H3;3-8H,1-2H3/q2*+1;-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAWMEMGDXEZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C(C3=C2C=C(C=C3)[B-](F)(F)F)(C)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H84B2F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)




![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B8204834.png)

![Tetrabutylammonium [4-(4-methylpiperazine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B8204846.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B8204872.png)

